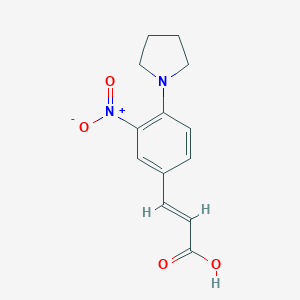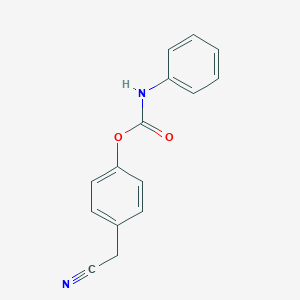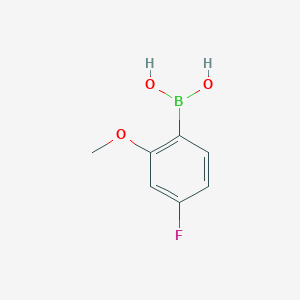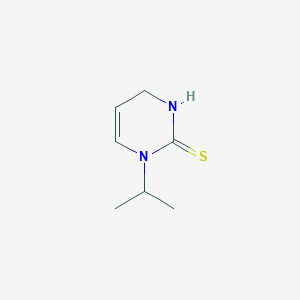![molecular formula C8H6N2O B062373 2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile CAS No. 193605-59-3](/img/structure/B62373.png)
2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in cell wall synthesis in fungi and bacteria, leading to their death. In cancer cells, 2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile has been found to induce apoptosis by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. In fungi and bacteria, this compound has been shown to inhibit the synthesis of cell wall components, leading to their death. In cancer cells, 2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile has been found to induce apoptosis by activating caspase-dependent pathways. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile in lab experiments is its potent biological activity. This compound has been found to exhibit antifungal, antibacterial, and anticancer properties, making it a promising candidate for the development of new drugs. Additionally, the synthesis method for this compound is efficient and cost-effective, making it a popular choice for researchers. However, one of the limitations of using 2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile in lab experiments is its potential toxicity. Studies have found that this compound can exhibit cytotoxic effects in some cell lines, indicating the need for further investigation into its safety.
Orientations Futures
There are several future directions for the study of 2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile. One potential direction is the development of new antifungal drugs based on this compound. Another direction is the investigation of its potential as an antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile in cancer cells, which could lead to the development of new anticancer drugs. Finally, more research is needed to investigate the safety and toxicity of this compound in order to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then treated with acetic anhydride to form the final product. This method has been found to be efficient and cost-effective, making it a popular choice for synthesizing this compound.
Applications De Recherche Scientifique
2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antifungal activity against a wide range of fungal strains, making it a promising candidate for the development of new antifungal drugs. Additionally, this compound has been shown to possess antibacterial activity against both gram-positive and gram-negative bacteria, indicating its potential use as an antibacterial agent. Furthermore, 2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile has been found to exhibit anticancer activity by inducing apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Propriétés
Numéro CAS |
193605-59-3 |
|---|---|
Formule moléculaire |
C8H6N2O |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
2,3-dihydrofuro[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-2H,3-4H2 |
Clé InChI |
CMJIFGLCHGFMKM-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=CC(=N2)C#N |
SMILES canonique |
C1COC2=C1C=CC(=N2)C#N |
Synonymes |
Furo[2,3-b]pyridine-6-carbonitrile, 2,3-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



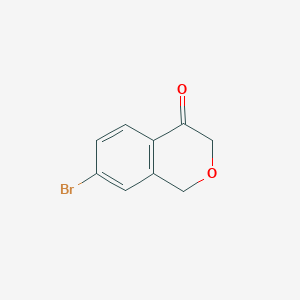
![1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one](/img/structure/B62292.png)
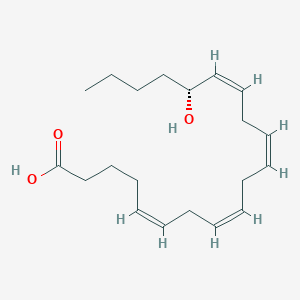
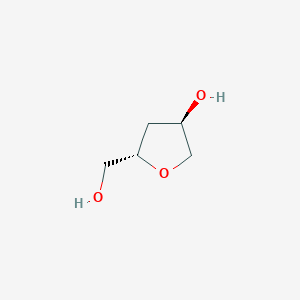
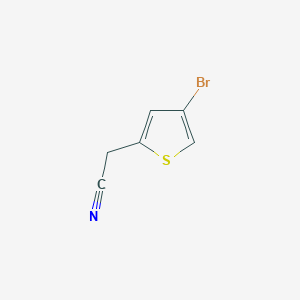


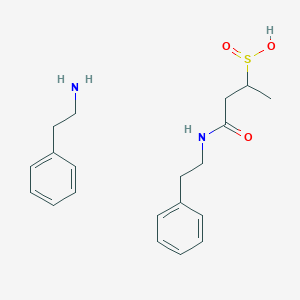
![(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B62306.png)
